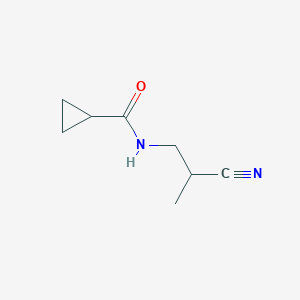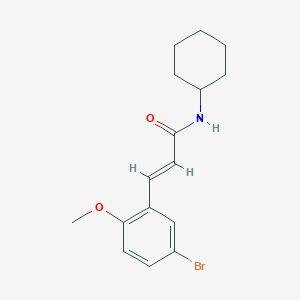![molecular formula C13H12N4 B7555966 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile, also known as MPMP, is a pyrazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPMP has been studied for its ability to inhibit certain enzymes and receptors, which has led to investigations into its potential use in treating various diseases.
作用機序
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile exerts its effects through the inhibition of enzymes and receptors in the brain. By inhibiting the activity of acetylcholinesterase, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile can increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. Additionally, by inhibiting the dopamine transporter, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile can increase the levels of dopamine in the brain, which is important for reward and motivation.
Biochemical and Physiological Effects
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase and the dopamine transporter, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been shown to have antioxidant properties and to modulate the activity of certain ion channels. These effects may contribute to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of using 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been shown to have low toxicity, making it a relatively safe compound to work with. One limitation of using 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are numerous avenues for future research on 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile. One potential direction is to investigate its potential use in treating other diseases, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile and to determine the optimal dosage and administration route for potential therapeutic use. Finally, investigations into the synthesis of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile derivatives may lead to the development of compounds with even greater therapeutic potential.
合成法
The synthesis of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile involves the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine in the presence of a base and a solvent such as ethanol. The reaction results in the formation of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile as a yellow powder with a high purity level.
科学的研究の応用
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has the ability to inhibit the activity of certain enzymes and receptors, including acetylcholinesterase and the dopamine transporter. This has led to investigations into its potential use in treating diseases such as Alzheimer's, Parkinson's, and addiction.
特性
IUPAC Name |
3-[(2-methylphenyl)methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-11(10)9-17-13-12(8-14)15-6-7-16-13/h2-7H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZRSYOHYTCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)
![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)